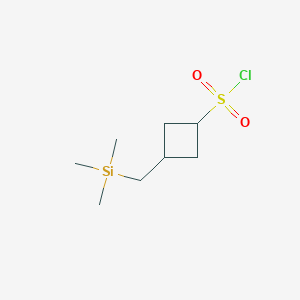

3-(Trimethylsilylmethyl)cyclobutane-1-sulfonyl chloride

Description

3-(Trimethylsilylmethyl)cyclobutane-1-sulfonyl chloride is a specialized organosilicon sulfonyl chloride with a cyclobutane backbone. Its structure features a trimethylsilylmethyl group at the 3-position of the cyclobutane ring and a sulfonyl chloride group at the 1-position.

Properties

IUPAC Name |

3-(trimethylsilylmethyl)cyclobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClO2SSi/c1-13(2,3)6-7-4-8(5-7)12(9,10)11/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTJNXQLVGFGSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC1CC(C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClO2SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethylsilylmethyl)cyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutane-1-sulfonyl chloride with trimethylsilylmethyl reagents under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The reaction conditions generally include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions.

Industrial Production Methods

Industrial production of 3-(Trimethylsilylmethyl)cyclobutane-1-sulfonyl chloride may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps such as distillation or recrystallization may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Trimethylsilylmethyl)cyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or other reduced derivatives.

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base such as triethylamine and an inert solvent like dichloromethane.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.

Reduction Reactions: Sulfonyl hydride and other reduced derivatives.

Oxidation Reactions: Sulfonic acid derivatives.

Scientific Research Applications

3-(Trimethylsilylmethyl)cyclobutane-1-sulfonyl chloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the introduction of sulfonyl chloride groups into molecules. It is also used in the preparation of various organosilicon compounds.

Biology: Investigated for its potential use in the modification of biomolecules and as a building block for the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Trimethylsilylmethyl)cyclobutane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The trimethylsilylmethyl group provides steric protection and can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sulfonyl chlorides share the cyclobutane-sulfonyl chloride core but differ in substituents at the 3-position. Key comparisons include molecular properties, reactivity, and predicted physicochemical parameters.

3-(Difluoromethyl)cyclobutane-1-sulfonyl Chloride

- Molecular Formula : C₅H₇ClF₂O₂S

- SMILES : C1C(CC1S(=O)(=O)Cl)C(F)F

- Molecular Weight : 204.63 g/mol

- No literature data on its synthetic applications are available .

3-(Benzyloxy)cyclobutane-1-sulfonyl Chloride

- Molecular Formula : C₁₁H₁₃ClO₃S

- SMILES : C1C(CC1S(=O)(=O)Cl)OCC2=CC=CC=C2

- Molecular Weight : 260.74 g/mol

- Collision Cross-Section (CCS): Adduct Predicted CCS (Ų) [M+H]+ 145.7 [M+Na]+ 153.7 Key Notes: The benzyloxy group introduces steric bulk and aromaticity, which may reduce solubility in polar solvents. This compound is commercially available (CAS: 1303510-64-6) but lacks documented synthetic utility .

3-(Trifluoromethyl)cyclobutane-1-sulfonyl Chloride

- Molecular Formula : C₅H₆ClF₃O₂S

- Molecular Weight : 222.61 g/mol

- CAS : 1936688-71-9

- Commercial Availability: Sold by Aaron Chemicals LLC in quantities up to 1 g ($2,642.00). Key Notes: The trifluoromethyl group confers high thermal stability and lipophilicity, making it suitable for fluorinated polymer synthesis. Its higher cost reflects specialized industrial demand .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Predicted CCS [M+H]+ (Ų) | Commercial Availability |

|---|---|---|---|---|---|

| 3-(Trimethylsilylmethyl)cyclobutane-1-sulfonyl chloride | Not reported | ~260 (estimated) | Trimethylsilylmethyl | N/A | No |

| 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride | C₅H₇ClF₂O₂S | 204.63 | Difluoromethyl | 136.5 | No |

| 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride | C₁₁H₁₃ClO₃S | 260.74 | Benzyloxy | 145.7 | Yes (CAS: 1303510-64-6) |

| 3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride | C₅H₆ClF₃O₂S | 222.61 | Trifluoromethyl | N/A | Yes (Aaron Chemicals) |

Biological Activity

3-(Trimethylsilylmethyl)cyclobutane-1-sulfonyl chloride (CAS: 2567498-07-9) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula: C₉H₁₇ClO₂S

- Molecular Weight: 206.75 g/mol

- Structure: The compound features a cyclobutane ring with a trimethylsilylmethyl group and a sulfonyl chloride functional group, which is critical for its reactivity and biological interactions.

Synthesis

3-(Trimethylsilylmethyl)cyclobutane-1-sulfonyl chloride can be synthesized through the reaction of cyclobutane derivatives with trimethylsilyl chlorides under controlled conditions. The sulfonyl chloride moiety is introduced via sulfonation processes that utilize chlorosulfonic acid or similar reagents.

Antiviral Activity

Recent studies have highlighted the antiviral properties of sulfonyl compounds, including derivatives similar to 3-(Trimethylsilylmethyl)cyclobutane-1-sulfonyl chloride. For example, compounds containing sulfonyl groups have shown efficacy against various viruses such as the tick-borne encephalitis virus (TBEV) and West Nile virus (WNV). The structure-activity relationship indicates that modifications to the sulfonyl group can enhance antiviral potency, suggesting potential applications for 3-(Trimethylsilylmethyl)cyclobutane-1-sulfonyl chloride in antiviral therapies .

Antibacterial Activity

Sulfonamides, a class of compounds related to 3-(Trimethylsilylmethyl)cyclobutane-1-sulfonyl chloride, have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that modifications in the sulfonamide structure can lead to varying degrees of antibacterial effectiveness. For instance, compounds derived from p-toluenesulfonyl chloride exhibited potent activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of various sulfonamide derivatives against TBEV using plaque reduction assays. The results indicated that compounds with lipophilic substituents on the sulfonyl group exhibited enhanced antiviral activity. This suggests that 3-(Trimethylsilylmethyl)cyclobutane-1-sulfonyl chloride could be optimized for similar applications by modifying its substituents .

Case Study 2: Antibacterial Screening

In another investigation, a series of novel sulfonamides were synthesized and screened for their antibacterial properties. Compounds were tested against clinically relevant strains, revealing that certain derivatives had MIC values as low as 7.81 µg/mL against E. coli. This underscores the potential of sulfonyl-containing compounds in developing new antimicrobial agents .

Comparative Biological Activity Table

| Compound Name | Antiviral Activity (EC50 μM) | Antibacterial Activity (MIC μg/mL) |

|---|---|---|

| 3-(Trimethylsilylmethyl)cyclobutane-1-sulfonyl chloride | TBD | TBD |

| p-Toluenesulfonamide | 2.0 | 7.81 |

| Isoxazoline derivative | 1.3 | Not tested |

Note: TBD = To Be Determined; further research is needed to establish specific EC50 and MIC values for 3-(Trimethylsilylmethyl)cyclobutane-1-sulfonyl chloride.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.